Cas no 281221-72-5 (3-methylpyridine-2-sulfonyl chloride)

3-methylpyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinesulfonyl chloride, 3-methyl-
- 3-methyl-pyridine-2-sulfonyl chloride
- 3-methylpyridine-2-sulfonyl chloride
- GS2904
- E79822
- EN300-274220
- 3-Methylpyridine-2-sulfonylchloride85%
- SCHEMBL1039344
- SRYKQBAZBAROTC-UHFFFAOYSA-N
- DB-339460
- 281221-72-5
-
- MDL: MFCD16697740
- インチ: InChI=1S/C6H6ClNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3
- InChIKey: SRYKQBAZBAROTC-UHFFFAOYSA-N
- SMILES: CC1=C(N=CC=C1)S(=O)(=O)Cl
計算された属性
- 精确分子量: 190.98088
- 同位素质量: 190.9807773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- PSA: 47.03
3-methylpyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563048-100mg |
3-Methylpyridine-2-sulfonyl chloride |
281221-72-5 | 98% | 100mg |
¥1999 | 2023-04-14 | |
Enamine | EN300-274220-0.5g |
3-methylpyridine-2-sulfonyl chloride |
281221-72-5 | 95.0% | 0.5g |
$933.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563048-1g |
3-Methylpyridine-2-sulfonyl chloride |
281221-72-5 | 98% | 1g |
¥8895 | 2023-04-14 | |
Enamine | EN300-274220-0.1g |
3-methylpyridine-2-sulfonyl chloride |
281221-72-5 | 95.0% | 0.1g |
$855.0 | 2025-03-20 | |
Enamine | EN300-274220-2.5g |
3-methylpyridine-2-sulfonyl chloride |
281221-72-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
Enamine | EN300-274220-10g |
3-methylpyridine-2-sulfonyl chloride |
281221-72-5 | 10g |
$4176.0 | 2023-09-10 | ||
Ambeed | A1274200-1g |
3-Methylpyridine-2-sulfonyl chloride |
281221-72-5 | 98% | 1g |
$820.0 | 2024-04-20 | |
Enamine | EN300-274220-5g |
3-methylpyridine-2-sulfonyl chloride |
281221-72-5 | 5g |
$2816.0 | 2023-09-10 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1517-500mg |
3-Methyl-pyridine-2-sulfonyl chloride |
281221-72-5 | 97% | 500mg |
¥4800.42 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6879-1.0g |
3-methylpyridine-2-sulfonyl chloride |
281221-72-5 | 95% | 1.0g |
¥6039.0000 | 2024-08-03 |
3-methylpyridine-2-sulfonyl chloride 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
3-methylpyridine-2-sulfonyl chlorideに関する追加情報
Research Briefing on 3-Methylpyridine-2-sulfonyl Chloride (CAS: 281221-72-5): Recent Advances and Applications
3-Methylpyridine-2-sulfonyl chloride (CAS: 281221-72-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its utility in the development of sulfonamide-based drugs, which are widely used as antibiotics, diuretics, and anticancer agents. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic benefits.
A recent study published in the Journal of Medicinal Chemistry explored the use of 3-methylpyridine-2-sulfonyl chloride as a building block for the synthesis of novel sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase isoforms. The researchers employed a multi-step synthetic route, starting with the sulfonylation of 3-methylpyridine, followed by functional group modifications to enhance binding affinity and selectivity. The resulting compounds demonstrated promising in vitro and in vivo efficacy, suggesting potential applications in the treatment of glaucoma and certain cancers.
In another groundbreaking study, researchers utilized 3-methylpyridine-2-sulfonyl chloride to develop a series of sulfonylurea analogs with enhanced hypoglycemic activity. The study, published in Bioorganic & Medicinal Chemistry Letters, detailed the optimization of the sulfonylation reaction conditions to achieve higher yields and purity. The analogs exhibited superior binding to the SUR1 receptor, a key target in diabetes management, and showed improved pharmacokinetic profiles compared to existing therapies.
Beyond its pharmaceutical applications, 3-methylpyridine-2-sulfonyl chloride has also been investigated for its role in agrochemical development. A recent patent application disclosed its use in the synthesis of herbicidal sulfonamides with broad-spectrum activity against resistant weed species. The patent highlights the compound's versatility and its potential to address growing challenges in sustainable agriculture.
Mechanistic studies have further elucidated the reactivity of 3-methylpyridine-2-sulfonyl chloride, particularly its electrophilic properties and its ability to undergo nucleophilic substitution reactions with a variety of amines and alcohols. These insights have paved the way for the design of more efficient synthetic protocols and the discovery of new bioactive molecules.
In conclusion, 3-methylpyridine-2-sulfonyl chloride continues to be a valuable tool in chemical biology and drug discovery. Its diverse applications, coupled with recent advancements in synthetic methodologies, underscore its importance in the development of next-generation therapeutics and agrochemicals. Future research should focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging fields such as proteolysis-targeting chimeras (PROTACs).
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